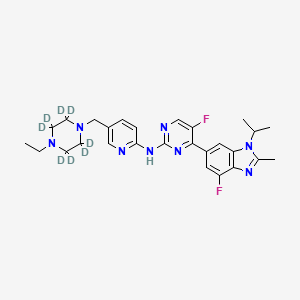

Abemaciclib-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H32F2N8 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]pyrimidin-2-amine |

InChI |

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i8D2,9D2,10D2,11D2 |

InChI Key |

UZWDCWONPYILKI-JNJBWJDISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F)([2H])[2H])[2H] |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Abemaciclib-d8 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Abemaciclib-d8

This compound is the deuterated form of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] In its non-labeled form, Abemaciclib is a crucial therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2] The introduction of eight deuterium atoms into the Abemaciclib molecule results in a stable, isotopically labeled compound with a higher molecular weight than the parent drug.[3] This key characteristic makes this compound an invaluable tool in bioanalytical research, primarily serving as an internal standard for the accurate quantification of Abemaciclib and its metabolites in complex biological matrices.[4]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest (Abemaciclib), ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | N-(5-((4-Ethylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | [3] |

| CAS Number | 2088650-53-5 | [3] |

| Molecular Formula | C₂₇H₂₄D₈F₂N₈ | [3] |

| Molecular Weight | 514.7 g/mol | [3] |

| Chromatographic Purity | >90% | [3] |

| Storage Conditions | 2-8 °C in a well-closed container | [3] |

Primary Use in Research: Internal Standard in Bioanalysis

The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Abemaciclib in biological samples such as human plasma and serum.[4][6] These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations.

The following table summarizes key validation parameters from published LC-MS/MS methods that utilize this compound as an internal standard.

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Human Plasma | Human Plasma | Human Serum |

| Linearity Range | 5–2000 ng/mL | 6.0–768.0 pg/mL | 20–1,000 ng/mL |

| Correlation Coefficient (r²) | ≥0.999 | >0.9983 | 0.999 |

| Intra-day Precision (%CV) | 0.6–7.1% | 0.39–3.68% | 0.90–6.19% |

| Inter-day Precision (%CV) | Not Reported | 0.28–3.18% | Not Reported |

| Intra-day Accuracy (%) | 98.0–103.5% | 97.33–99.58% | -4.3–1.7% |

| Inter-day Accuracy (%) | Not Reported | 100.48–104.27% | Not Reported |

| Mean Recovery (%) | 104% | 94.31% | 87.7 ± 4.3% |

| Reference | [4] | [6] | [7] |

Experimental Protocols

Representative Experimental Protocol: Quantification of Abemaciclib in Human Plasma by LC-MS/MS

This protocol is a synthesized representation of methodologies described in the scientific literature.[4][6]

1. Materials and Reagents:

-

Abemaciclib analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Ammonium bicarbonate

-

Water (HPLC grade)

2. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Abemaciclib and this compound in an appropriate solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solutions with methanol or acetonitrile to the desired concentrations for spiking calibration standards and quality control (QC) samples.

-

Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 35 ng/mL).[4]

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 450 µL of the internal standard working solution in methanol.[4]

-

Vortex the mixture for 10 seconds to precipitate proteins.

-

Allow the samples to stand for 10 minutes at room temperature.

-

Centrifuge the samples at 17,110 x g for 10 minutes at 4°C.

-

Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column, such as a C18 or biphenyl column.[4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or ammonium bicarbonate buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.25 and 0.7 mL/min.[4][6]

-

Injection Volume: 4 µL.[4]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

5. Data Analysis:

-

Quantify the concentration of Abemaciclib in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Signaling Pathway of Abemaciclib

Caption: Mechanism of action of Abemaciclib in inhibiting the CDK4/6-Rb signaling pathway.

Experimental Workflow for Abemaciclib Quantification

Caption: A typical experimental workflow for the quantification of Abemaciclib in human plasma.

References

- 1. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

Abemaciclib-d8 chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Abemaciclib-d8, a deuterated isotopologue of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction to Abemaciclib and the Role of Deuteration

Abemaciclib is an orally administered, selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][3] Abemaciclib functions by blocking the phosphorylation of the retinoblastoma protein (Rb), which induces a G1 cell cycle arrest and inhibits cancer cell proliferation.[1][4]

This compound is the stable isotope-labeled, deuterated form of Abemaciclib.[5] In drug development, deuteration—the substitution of hydrogen atoms with their heavier isotope, deuterium—is a critical technique.[6] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[7] This increased bond strength, known as the kinetic isotope effect, can slow down metabolic processes at the site of deuteration, potentially improving a drug's pharmacokinetic profile.[8][9] However, the primary application of this compound is not as a therapeutic agent itself, but as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10] Its near-identical chemical and physical properties to Abemaciclib, combined with a distinct mass, ensure accurate and precise quantification in complex biological matrices.

Chemical Structure and Properties

This compound is structurally identical to Abemaciclib, with the exception of eight hydrogen atoms being replaced by deuterium atoms.[11] This modification results in a corresponding increase in molecular weight.

Table 1: Physicochemical Properties of Abemaciclib and this compound

| Property | Abemaciclib | This compound |

| Chemical Structure |

|

[11] |

| Molecular Formula | C₂₇H₃₂F₂N₈[3] | C₂₇H₂₄D₈F₂N₈[12] |

| Molecular Weight | 506.59 g/mol [3] | 514.64 g/mol [12] |

| CAS Number | 1231929-97-7[12] | 2088650-53-5[5] |

| Appearance | White to yellow powder[3] | White/off-white solid |

| Primary Application | CDK4/6 Inhibitor; Anticancer Agent[1] | Internal Standard for Bioanalysis[5][10] |

Mechanism of Action: CDK4/6 Signaling Pathway

Abemaciclib targets the cyclin D-CDK4/6-Rb pathway, which is fundamental for cell cycle progression from the G1 (growth) phase to the S (synthesis) phase. In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib restores control by inhibiting CDK4 and CDK6.[13]

The process is as follows:

-

Activation: Growth signals (e.g., from estrogen receptors) lead to the expression of Cyclin D.[14]

-

Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.

-

Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein.[13]

-

Gene Transcription: Inactivated Rb releases the transcription factor E2F, which then initiates the transcription of genes required for a cell to enter the S phase and begin DNA replication.[14]

-

Inhibition by Abemaciclib: Abemaciclib selectively binds to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby halting the cell cycle in the G1 phase and suppressing tumor growth.[1][14]

Experimental Protocols: Bioanalysis of Abemaciclib

This compound is indispensable for the accurate quantification of Abemaciclib in patient plasma, a practice known as Therapeutic Drug Monitoring (TDM). Below is a representative experimental protocol for an LC-MS/MS assay, synthesized from established methods.[10][15][16]

Objective: To quantify the concentration of Abemaciclib in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard (IS).

Materials:

-

Analytes: Abemaciclib, this compound (IS)

-

Reagents: Human plasma (K₂EDTA), Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (DMSO), Formic acid, Ultrapure water

-

Equipment: HPLC or UHPLC system, Tandem mass spectrometer with electrospray ionization (ESI), Analytical column (e.g., C18), Centrifuge, Precision pipettes

Methodology:

-

Standard Solution Preparation:

-

Prepare 1 mg/mL primary stock solutions of Abemaciclib and this compound in DMSO.[10]

-

Perform serial dilutions of the Abemaciclib stock solution with a 50:50 mixture of ACN and water to create calibration standards (e.g., ranging from 5 to 2000 ng/mL).[10]

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 12,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Discovery® C18 HPLC Column (e.g., 2 cm × 2.1 mm, 5 µm).[15]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.[17]

-

Flow Rate: 0.5 mL/min.

-

Gradient: Start at 15% B, linearly increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Abemaciclib: Q1: 507.3 m/z → Q3: 393.2 m/z.[15]

-

This compound: Q1: 515.4 m/z → Q3: 393.2 m/z (Note: Precursor mass is +8 Da compared to Abemaciclib, fragment ion may be the same if deuterons are not on the fragmented portion).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Abemaciclib and this compound MRM transitions.

-

Calculate the peak area ratio (Abemaciclib Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Abemaciclib in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 7. researchgate.net [researchgate.net]

- 8. deutramed.com [deutramed.com]

- 9. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 10. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Protheragen [protheragen.ai]

- 13. The role of abemaciclib in treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. jchr.org [jchr.org]

- 16. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Abemaciclib-d8

This technical guide provides a comprehensive overview of the synthesis and characterization of Abemaciclib-d8, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a critical tool, primarily utilized as an internal standard in pharmacokinetic and metabolic studies to enhance the accuracy of quantitative analyses.

Synthesis of this compound

The synthesis of this compound involves the incorporation of eight deuterium atoms into the Abemaciclib molecule. Based on the common nomenclature and available information, the deuterium atoms are located on the N-ethyl group of the piperazine moiety (d5) and the isopropyl group of the benzimidazole ring (d3). The following is a proposed synthetic pathway, leveraging known synthetic routes for Abemaciclib and incorporating deuterated starting materials.[1][2]

Experimental Protocols: Synthesis

1. Synthesis of N-(Ethyl-d5)-piperazine:

-

Materials: Piperazine, Ethyl-d5 iodide, a suitable base (e.g., K₂CO₃), and a solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve piperazine in acetonitrile.

-

Add potassium carbonate to the solution.

-

Slowly add Ethyl-d5 iodide to the reaction mixture at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) for several hours until the reaction is complete, monitoring by TLC or LC-MS.

-

Cool the mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude N-(Ethyl-d5)-piperazine by distillation or column chromatography.

-

2. Synthesis of Deuterated Benzimidazole Intermediate:

-

Materials: A suitable benzimidazole precursor (e.g., 6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole), Isopropyl-d7 bromide, a base (e.g., NaH), and a solvent (e.g., DMF).

-

Procedure:

-

Suspend sodium hydride in anhydrous DMF under an inert atmosphere.

-

Add the benzimidazole precursor to the suspension and stir until the evolution of hydrogen gas ceases.

-

Add Isopropyl-d7 bromide to the reaction mixture.

-

Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the deuterated benzimidazole intermediate.

-

3. Final Assembly to this compound:

-

Materials: The deuterated benzimidazole intermediate, a suitable pyrimidine core (e.g., 2,4-dichloro-5-fluoropyrimidine), a boronic ester or acid for Suzuki coupling, a palladium catalyst, a base, and solvents.

-

Procedure:

-

Suzuki Coupling: Combine the deuterated benzimidazole intermediate with the pyrimidine core and a suitable boronic ester/acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water). Heat the mixture under an inert atmosphere until the coupling is complete. Purify the resulting intermediate.

-

Buchwald-Hartwig Amination: Couple the product from the previous step with an appropriate aminopyridine derivative.

-

Reductive Amination: React the resulting aldehyde with N-(Ethyl-d5)-piperazine under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to yield this compound.

-

Purification: Purify the final product by column chromatography or recrystallization to obtain this compound of high chemical and isotopic purity.

-

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity (both chemical and isotopic), and integrity. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Abemaciclib-d8: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Abemaciclib-d8. It provides key physicochemical data, details on its mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is the deuterated form of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and bioanalytical studies.

| Property | Value |

| CAS Number | 2088650-53-5 |

| Molecular Weight | 514.64 g/mol |

| Molecular Formula | C₂₇H₂₄D₈F₂N₈ |

Mechanism of Action: CDK4/6 Inhibition

Abemaciclib, and by extension its deuterated isotopologue, exerts its therapeutic effect by targeting the cell cycle machinery. Specifically, it inhibits the activity of the Cyclin D-CDK4/6 complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest and a reduction in tumor cell proliferation.

Figure 1. Signaling pathway of Abemaciclib in inhibiting cell cycle progression.

Experimental Protocols

Quantification of Abemaciclib in Human Plasma using LC-MS/MS

This protocol outlines a general method for the quantitative analysis of Abemaciclib in a biological matrix, such as human plasma, using this compound as an internal standard. This method is crucial for pharmacokinetic studies.

Workflow:

Figure 2. Experimental workflow for the quantification of Abemaciclib.

Methodology:

-

Sample Preparation:

-

Thaw frozen human plasma samples to room temperature.

-

Spike a known concentration of this compound internal standard solution into each plasma sample.

-

Add a protein precipitation agent, such as cold methanol, to the plasma samples.

-

Vortex the samples to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains Abemaciclib and this compound.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., C18).

-

Perform chromatographic separation using a suitable mobile phase gradient.

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Utilize electrospray ionization (ESI) in the positive ion mode to generate charged molecules.

-

Perform tandem mass spectrometry (MS/MS) analysis by selecting the precursor ions for Abemaciclib and this compound and monitoring their specific product ions.

-

-

Data Analysis:

-

Quantify the concentration of Abemaciclib in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conceptual Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible approach involves the use of deuterated starting materials in the established synthetic routes for Abemaciclib. One potential strategy is the reductive amination using a deuterated amine in the final step of the synthesis.

Logical Relationship:

Figure 3. Logical relationship for a conceptual synthesis of a deuterated Abemaciclib.

Note: The above diagram illustrates a conceptual synthesis for a deuterated Abemaciclib. The specific location and number of deuterium atoms in commercially available this compound may vary and would depend on the specific deuterated reagents used during its synthesis.

Isotopic Purity and Stability of Abemaciclib-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and experimental methodologies for assessing the isotopic purity and stability of Abemaciclib-d8. This compound is the deuterium-labeled form of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer. As a reference standard, the isotopic purity and stability of this compound are critical for its use in quantitative analyses, such as pharmacokinetic and metabolic studies, where it serves as an internal standard for mass spectrometry-based assays.

Isotopic Purity of this compound

Isotopic purity refers to the percentage of a compound that is enriched with a specific stable isotope, in this case, deuterium, relative to the naturally occurring isotopes. High isotopic purity is essential to ensure the accuracy and reliability of quantitative analytical methods. For this compound, this means verifying the incorporation of eight deuterium atoms and quantifying the distribution of other isotopic species (e.g., d0 to d7).

Quantitative Data for Isotopic Distribution

The isotopic distribution of a batch of this compound can be determined using high-resolution mass spectrometry. The following table summarizes hypothetical quantitative data for a representative batch.

| Isotopologue | Relative Abundance (%) |

| This compound | 98.5% |

| Abemaciclib-d7 | 1.1% |

| Abemaciclib-d6 | 0.2% |

| Abemaciclib-d5 | <0.1% |

| Abemaciclib-d4 | <0.1% |

| Abemaciclib-d3 | <0.1% |

| Abemaciclib-d2 | <0.1% |

| Abemaciclib-d1 | <0.1% |

| Abemaciclib-d0 | <0.1% |

Experimental Protocols for Isotopic Purity Determination

1.2.1. Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for determining isotopic purity.

Objective: To separate this compound from potential impurities and to determine the relative abundance of its isotopologues.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This is further diluted to a working concentration (e.g., 1 µg/mL).

-

Chromatographic Separation: The sample is injected into the LC system. A gradient elution method is typically used with a C18 column to achieve good separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mode to detect all isotopologues.

-

Mass Range: A range that covers the expected m/z values of Abemaciclib and its deuterated forms.

-

-

Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the this compound peak. The relative abundance of each isotopologue (d0 to d8) is calculated by integrating the area of its corresponding mass peak.[1]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2H NMR, can be used to confirm the positions of deuterium labeling and to assess isotopic purity.[2]

Objective: To confirm the specific sites of deuterium incorporation and to provide a quantitative measure of isotopic enrichment.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

-

1H NMR Spectroscopy: A proton NMR spectrum is acquired to identify any residual proton signals at the sites of deuteration. The absence or significant reduction of these signals indicates successful deuteration.

-

2H NMR Spectroscopy: A deuterium NMR spectrum is acquired to directly observe the signals from the incorporated deuterium atoms. The chemical shifts of these signals confirm the positions of the labels.

-

Quantitative Analysis: The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the 1H NMR spectrum with the integrals of non-deuterated protons in the molecule.

Stability of this compound

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound, ensuring its quality and integrity over time. This involves long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are performed under controlled storage conditions to evaluate the thermal stability and sensitivity to humidity of this compound.[3][4][5][6]

Typical Storage Conditions:

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Hypothetical Stability Data for this compound:

| Time Point | Assay (%) - Long-Term | Assay (%) - Accelerated | Total Impurities (%) - Long-Term | Total Impurities (%) - Accelerated |

| 0 months | 99.8 | 99.8 | 0.2 | 0.2 |

| 3 months | 99.7 | 99.5 | 0.3 | 0.5 |

| 6 months | 99.7 | 99.2 | 0.3 | 0.8 |

| 12 months | 99.6 | - | 0.4 | - |

| 24 months | 99.5 | - | 0.5 | - |

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions to identify potential degradation products and pathways.[7][8][9] This helps in developing stability-indicating analytical methods.

Typical Forced Degradation Conditions and Hypothetical Results:

| Condition | Details | Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5-10% |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 8-15% |

| Oxidation | 3% H2O2 at room temp for 24h | 3-7% |

| Thermal | 80°C for 48h | 2-5% |

| Photostability | ICH Q1B conditions | <2% |

Experimental Protocol for Stability Testing

Objective: To assess the stability of this compound under various environmental conditions and to identify any degradation products.

Methodology:

-

Sample Preparation: Multiple aliquots of this compound are stored in appropriate containers under the conditions specified in the tables above.

-

Time Point Analysis: At each designated time point, a sample is withdrawn and analyzed.

-

Analytical Method: A validated stability-indicating HPLC method is used for analysis.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 column.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where Abemaciclib and its potential degradation products absorb.

-

-

Data Evaluation:

-

Assay: The purity of this compound is determined and compared to the initial time point.

-

Impurities: The formation of any degradation products is monitored. New impurity peaks are quantified.

-

Mass Balance: The sum of the assay of this compound and the percentage of all degradation products should be close to 100%.

-

Signaling Pathway of Abemaciclib

Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6.[10] These kinases, when complexed with cyclin D, play a crucial role in the G1-S phase transition of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for DNA synthesis and cell cycle progression. In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. Abemaciclib inhibits the kinase activity of CDK4 and CDK6, preventing Rb phosphorylation and causing cell cycle arrest at the G1 phase.

Workflow for Stability Testing Logic

Caption: Workflow for Stability Testing of this compound.

Abemaciclib Mechanism of Action

Caption: Abemaciclib's Inhibition of the CDK4/6 Pathway.

Conclusion

The isotopic purity and stability of this compound are paramount to its function as a reliable internal standard in bioanalytical assays. A thorough characterization using techniques such as high-resolution mass spectrometry and NMR spectroscopy is essential to confirm its isotopic enrichment and the position of deuterium labels. Furthermore, comprehensive stability testing under long-term, accelerated, and forced degradation conditions is necessary to establish appropriate storage conditions and shelf-life, thereby ensuring the integrity and accuracy of this critical analytical reagent. The methodologies and data presented in this guide provide a framework for the quality assessment of this compound for research and drug development applications.

References

- 1. almacgroup.com [almacgroup.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rwandafda.gov.rw [rwandafda.gov.rw]

- 4. qlaboratories.com [qlaboratories.com]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 6. database.ich.org [database.ich.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. itqb.unl.pt [itqb.unl.pt]

An In-depth Technical Guide to the Mechanism of Action of Abemaciclib, a CDK4/6 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Abemaciclib (marketed as Verzenio) is a potent and selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), key regulators of the cell cycle.[1][2] By targeting the CDK4/6-retinoblastoma (Rb) pathway, Abemaciclib effectively blocks the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, leading to cell cycle arrest and suppression of tumor growth.[2][3][4] Approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, Abemaciclib exhibits a distinct pharmacological profile compared to other approved CDK4/6 inhibitors, including greater selectivity for CDK4 and the ability to be administered on a continuous dosing schedule.[3][5][6] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological pathways and workflows.

The Core Mechanism: Inhibition of the CDK4/6-Rb Pathway

The proliferation of both normal and cancerous cells is governed by a tightly regulated process known as the cell cycle. A critical checkpoint in this cycle is the G1 restriction point, which controls the cell's commitment to enter the DNA synthesis (S) phase.[7] The Cyclin D-CDK4/6-Rb pathway is a central driver of this transition.

2.1 The Uninhibited Pathway

-

Activation: In response to mitogenic signals, such as growth factors, cells increase the expression of D-type cyclins (Cyclin D1, D2, D3).[8]

-

Complex Formation: These D-type cyclins bind to and activate CDK4 and CDK6.[8][9]

-

Rb Phosphorylation: The active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[9][10][11]

-

E2F Release: Phosphorylation inactivates Rb, causing it to release the E2F family of transcription factors to which it was bound.[7][9][11]

-

Gene Transcription & S-Phase Entry: The liberated E2F transcription factors activate the transcription of genes necessary for DNA replication and progression into the S phase.[7][9]

2.2 Abemaciclib's Point of Intervention

Abemaciclib functions as a reversible, ATP-competitive inhibitor of the kinase activity of CDK4 and CDK6.[3][5] By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of Rb.[2][3] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, effectively suppressing the transcription of S-phase genes.[11] The ultimate outcome is a durable G1 cell cycle arrest, which halts the proliferation of cancer cells dependent on this pathway.[2][4]

Quantitative Data and Pharmacological Profile

Abemaciclib's efficacy is rooted in its potent and selective inhibition of CDK4 and CDK6. It demonstrates notably higher potency against CDK4/cyclin D1 compared to other CDK4/6 inhibitors.[3]

Table 1: Inhibitory Activity of Abemaciclib and Comparators

| Target Complex | Parameter | Abemaciclib | Palbociclib | Ribociclib |

|---|---|---|---|---|

| CDK4/Cyclin D1 | IC₅₀ (nmol/L) | 2[3][12] | 9[12] | 10[12] |

| Kᵢ (nmol/L) | 0.6[12][13] | 0.26[12][13] | 0.53[12][13] | |

| CDK6/Cyclin D3 | IC₅₀ (nmol/L) | 10[3][12] | 15[12] | 39[12] |

| Kᵢ (nmol/L) | 8.2[12][13] | 0.26[12][13] | 2.3[12][13] | |

| CDK9/Cyclin T1 | IC₅₀ (nmol/L) | 57[13] | >1000 | >1000 |

| | Kᵢ (nmol/L) | 4.1[13][14] | 150[13] | 190[13] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant. Data compiled from multiple preclinical studies.[3][12][13][14]

Biochemical assays have shown Abemaciclib to be approximately 14 times more selective for CDK4/cyclin D1 than for CDK6/cyclin D3.[12][13] This greater selectivity for CDK4 may contribute to its distinct clinical profile, including a lower incidence of neutropenia compared to other CDK4/6 inhibitors, allowing for a continuous dosing schedule.[6][15] While Abemaciclib does show activity against other kinases like CDK9 at higher concentrations, this is not considered its primary mechanism of action in a clinical setting for cell cycle inhibition.[13]

Table 2: Key Pharmacokinetic Properties of Abemaciclib

| Parameter | Value |

|---|---|

| Administration | Oral[1][4] |

| Bioavailability | ~45%[1][4] |

| Time to Peak Plasma | ~8 hours[1][16] |

| Metabolism | Primarily hepatic via CYP3A4[1][4] |

| Active Metabolites | M2, M20, M18[17] |

| Elimination Half-life | 17.4 to 38.1 hours[4][16] |

| Excretion | Primarily feces (~81%)[1] |

Experimental Protocols

The mechanism of Abemaciclib has been elucidated through a series of key in vitro and cell-based assays. Below are representative protocols.

4.1 Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Component Addition: To each well of a 96-well filter plate, add:

-

Recombinant human CDK4/Cyclin D1 enzyme.

-

A serial dilution of Abemaciclib (or vehicle control).

-

A specific peptide substrate for CDK4 (e.g., a fragment of Rb).

-

-

Initiation: Start the kinase reaction by adding ATP mix containing [γ-³³P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding phosphoric acid.

-

Washing: Harvest the phosphorylated substrate onto a filter membrane and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Abemaciclib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

4.2 Protocol: Western Blotting for Phosphorylated Rb (pRb)

This method directly assesses the inhibition of CDK4/6 activity within cancer cells by measuring the phosphorylation status of its primary substrate, Rb.

-

Cell Culture and Treatment: Plate HR+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat cells with varying concentrations of Abemaciclib or a vehicle control (DMSO) for 24-48 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Rb (e.g., at Ser780), total Rb, and a loading control (e.g., β-actin).

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the pRb signal relative to total Rb and the loading control indicates target inhibition.

4.3 Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M), demonstrating the G1 arrest induced by Abemaciclib.

-

Cell Treatment: Treat cancer cells with Abemaciclib or vehicle as described in the Western Blot protocol.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells and permeabilize the membranes. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 will have a 2N DNA content, while cells in G2/M will have a 4N content. Cells in S phase will have an intermediate DNA content. Treatment with Abemaciclib is expected to result in a significant increase in the population of cells in the G1 phase compared to the control.

Downstream Consequences and Distinctive Properties

The primary consequence of Abemaciclib's inhibition of CDK4/6 is the induction of G1 cell cycle arrest.[4] However, its pharmacological profile imparts additional effects.

-

Senescence and Apoptosis: Prolonged cell cycle arrest can lead to cellular senescence, a state of irreversible growth arrest, or in some contexts, apoptosis (programmed cell death).[4]

-

Continuous Target Inhibition: Unlike other CDK4/6 inhibitors that require treatment holidays due to myelosuppression, Abemaciclib's distinct safety profile allows for continuous daily dosing.[6][15] This ensures sustained pressure on the CDK4/6 pathway, potentially preventing tumor cell recovery and proliferation between doses.

-

Blood-Brain Barrier Penetration: Preclinical models have shown that Abemaciclib can cross the blood-brain barrier, suggesting potential utility in treating primary or metastatic brain tumors.[4][16]

-

Broader Kinase Inhibition: At concentrations higher than those required for CDK4/6 inhibition, Abemaciclib can inhibit other kinases, including CDK2 and CDK9.[13][18][19] This "polypharmacology" may contribute to its single-agent activity and its ability to overcome certain mechanisms of resistance that can emerge with more selective CDK4/6 inhibitors.[6][20]

Conclusion

Abemaciclib is a highly effective anticancer agent whose core mechanism of action is the potent and selective inhibition of the CDK4 and CDK6 kinases. By preventing the phosphorylation of the Rb tumor suppressor protein, it locks the cell cycle in the G1 phase, thereby preventing cancer cell proliferation. Its unique pharmacological properties, including a greater selectivity for CDK4, a favorable safety profile allowing for continuous dosing, and the ability to penetrate the central nervous system, distinguish it from other drugs in its class. A thorough understanding of this mechanism is critical for its optimal clinical application and for the development of future therapeutic strategies targeting cell cycle dysregulation in cancer.

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 5. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]

- 9. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Investigational CDK4/6 inhibitor abemaciclib is active against a range of cancer types - ecancer [ecancer.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. biorxiv.org [biorxiv.org]

- 20. Advantageous Polypharmacology of Abemaciclib Revealed by Omics Profiling of CDK4/6 Inhibitors - Conference Correspondent [conference-correspondent.com]

Preclinical Research Applications for Abemaciclib-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2] Its therapeutic efficacy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is well-established.[3] In the realm of preclinical research, the use of isotopically labeled compounds, such as the deuterated analog Abemaciclib-d8, offers significant advantages in delineating the metabolic fate and pharmacokinetic profile of the parent drug. This technical guide provides an in-depth overview of the preclinical applications of Abemaciclib, with a special focus on the inferred utility of this compound, supported by experimental protocols, quantitative data, and pathway visualizations.

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, in a drug molecule can significantly alter its metabolic profile.[4] This "deuterium switch" can lead to improved metabolic stability, enhanced bioavailability, and reduced formation of toxic metabolites, making deuterated compounds invaluable tools in preclinical drug development.[4]

Mechanism of Action: The CDK4/6-Rb Pathway

Abemaciclib exerts its anti-tumor effects by targeting the CDK4/6-retinoblastoma (Rb) pathway, a critical checkpoint in the G1-S phase transition of the cell cycle. In cancer cells with a functional Rb pathway, hyperactivation of CDK4/6 leads to the phosphorylation of the Rb protein. This, in turn, releases the E2F transcription factor, which promotes the expression of genes required for DNA synthesis and cell cycle progression. Abemaciclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and inducing a G1 cell cycle arrest, which can lead to senescence and apoptosis.[5][6]

Preclinical Applications of this compound

While specific studies on "this compound" are not extensively published, its applications can be inferred from the well-documented use of deuterated compounds in preclinical research and the known metabolic pathways of Abemaciclib. The primary application of this compound is as a stable isotope-labeled internal standard for quantitative bioanalysis and as a tool to investigate the pharmacokinetics and metabolism of the parent compound.

Key Inferred Applications:

-

Pharmacokinetic (PK) Studies: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays to accurately quantify Abemaciclib and its metabolites in biological matrices such as plasma, urine, and tissue homogenates.[7][8] Its use minimizes variability in sample preparation and instrument response, leading to more precise and reliable PK data.

-

Metabolism Studies (Metabolite Identification): Co-administration of a 1:1 mixture of Abemaciclib and this compound in preclinical models can aid in the identification of metabolites. The characteristic isotopic doublet signature in the mass spectra allows for the facile differentiation of drug-related material from endogenous matrix components.

-

Metabolic Stability Assessment: By strategically placing deuterium at known sites of metabolism (e.g., the N-ethyl group), the metabolic stability of Abemaciclib can be enhanced. Preclinical studies with such deuterated analogs can determine if this modification leads to a more favorable pharmacokinetic profile, such as a longer half-life and increased exposure.

-

Toxicology Studies: Deuteration can alter the metabolic pathways of a drug, potentially reducing the formation of reactive or toxic metabolites. Preclinical toxicology studies comparing Abemaciclib and strategically deuterated this compound can assess whether this modification improves the safety profile of the drug.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of Abemaciclib.

Table 1: In Vitro Inhibitory Activity of Abemaciclib

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer (ER+, HER2-) | 168 | [9] |

| T47D | Breast Cancer (ER+, HER2-) | Not specified | [10] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Similar to ER+ lines | [9] |

| HT-1080 | Fibrosarcoma | Not specified | [11] |

| H460 | Non-Small Cell Lung Cancer | Not specified | [12] |

| CNE-1 | Nasopharyngeal Carcinoma | Not specified | [13] |

| CNE-2 | Nasopharyngeal Carcinoma | Not specified | [13] |

| RD-ES | Ewing Sarcoma | Not specified | [14] |

Table 2: Preclinical Pharmacokinetic Parameters of Abemaciclib

| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*h/mL) | Reference |

| Rat | 30 mg/kg (oral) | 249 | 8.0 | 2520 | [15][16] |

| Mouse | 30 mg/kg (oral) | Not specified | 4.0 (brain) | Not specified | [16] |

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Abemaciclib in cancer cell lines.[9]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, T47D)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Abemaciclib stock solution (e.g., 10 mM in DMSO)

-

24-well plates

-

Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., CellTiter-Glo®)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells into 24-well plates at a density of 5,000 to 50,000 cells per well and allow them to adhere overnight.[9]

-

Prepare serial dilutions of Abemaciclib from the stock solution in complete medium. A typical concentration range would be from 10 µM down to 1 nM using 2-fold or 3-fold dilutions.[9]

-

Remove the existing medium from the wells and add the medium containing the different concentrations of Abemaciclib. Include a vehicle control (DMSO) at the same concentration as in the highest Abemaciclib dilution.

-

Incubate the plates for 72 to 96 hours.[17]

-

After the incubation period, determine the cell viability. This can be done by trypsinizing and counting the cells using a hemocytometer and Trypan Blue exclusion, or by using a plate-based viability assay according to the manufacturer's instructions.

-

Plot the percentage of cell viability against the logarithm of the Abemaciclib concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Western Blot Analysis of Rb Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of the Rb protein in response to Abemaciclib treatment.[11][13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Abemaciclib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of Abemaciclib for a specified time (e.g., 24 hours).

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[19]

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.[19]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again and apply the chemiluminescent substrate.[19]

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Mouse Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Abemaciclib in a mouse xenograft model.[9][20]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation (e.g., MCF-7)

-

Matrigel (optional)

-

Abemaciclib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Abemaciclib (e.g., 75 mg/kg) or vehicle control orally once daily.[20]

-

Measure tumor volume with calipers (Volume = (length x width²) / 2) and monitor the body weight of the mice regularly (e.g., twice a week).

-

Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.[9]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

LC-MS/MS Quantification of Abemaciclib and Metabolites

This protocol describes a method for the simultaneous quantification of Abemaciclib and its major metabolites in plasma using this compound as an internal standard.[7][21]

Materials:

-

Plasma samples

-

Abemaciclib, its metabolites, and this compound standards

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of this compound internal standard solution.

-

Precipitate the proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to monitor the specific mass transitions for Abemaciclib, its metabolites, and this compound.[7]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of Abemaciclib and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow for In Vivo Xenograft Study

Logical Relationship of this compound in Preclinical Research

Conclusion

This compound serves as a critical tool in the preclinical evaluation of Abemaciclib, facilitating a deeper understanding of its pharmacokinetic properties and metabolic pathways. The use of such stable isotope-labeled compounds is integral to modern drug development, enabling researchers to conduct more precise and informative studies. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to design and execute preclinical studies aimed at further characterizing the therapeutic potential of Abemaciclib and other CDK4/6 inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in CDK4 and 6 Inhibitors: Transforming Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. jchr.org [jchr.org]

- 8. jchr.org [jchr.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. commons.und.edu [commons.und.edu]

- 15. s3.pgkb.org [s3.pgkb.org]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. bu.edu [bu.edu]

- 19. bio-rad.com [bio-rad.com]

- 20. Prophylaxis with abemaciclib delays tumorigenesis in dMMR mice by altering immune responses and reducing immunosuppressive extracellular vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

A Technical Guide to Understanding Isotope Effects in Abemaciclib-d8 Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the scientific principles and practical applications related to Abemaciclib-d8, a deuterated isotopologue of the potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. While primarily utilized as an internal standard in bioanalytical assays, the study of this compound offers a valuable lens through which to understand the kinetic isotope effect (KIE) and its implications in drug metabolism and pharmacokinetics.

Introduction to Abemaciclib and the Role of Deuteration

Abemaciclib is a targeted therapy approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. It functions by selectively inhibiting CDK4 and CDK6, key regulators of the cell cycle.[1][2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the transition from the G1 to the S phase of the cell cycle and suppressing cancer cell proliferation.[3][4]

The metabolism of Abemaciclib is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][5][6] This metabolic process is a critical determinant of the drug's pharmacokinetic profile. Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, can significantly influence this process. The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[7][][9]

This compound is a deuterated version of Abemaciclib that is widely used as an internal standard for the accurate quantification of Abemaciclib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] While not developed as a therapeutic agent itself, its use is foundational for pharmacokinetic research, and the principles of KIE are central to understanding its utility and the broader potential of deuterated pharmaceuticals.

The Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction.[] In drug metabolism, this is most pronounced with the substitution of hydrogen for deuterium due to the significant relative mass difference.

The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[9] Consequently, if the cleavage of a C-H bond is the rate-determining step in a drug's metabolic pathway, replacing that hydrogen with deuterium can substantially slow down the metabolic rate.[7][][12] This can lead to:

-

Increased drug exposure (AUC): A slower metabolism can increase the half-life and overall exposure of the parent drug.[13]

-

Reduced formation of metabolites: This can be beneficial if a metabolite is associated with toxicity.[13]

-

Improved pharmacokinetic profiles: Deuteration can lead to less inter-individual variability in drug levels.[9]

Caption: Abemaciclib's mechanism of action in the CDK4/6-Rb pathway.

Experimental Protocols

Detailed and validated experimental protocols are essential for studying Abemaciclib. Below are representative methodologies for its synthesis and bioanalysis.

The synthesis of Abemaciclib is a multi-step process. One common approach involves key chemical reactions such as the Suzuki coupling and Buchwald-Hartwig amination to assemble the core structure. [14]

-

Suzuki Coupling: A substituted boronic ester is coupled with a dichloro-pyrimidine to form a key biaryl intermediate. [14]2. Buchwald-Hartwig Amination: The biaryl intermediate is then reacted with an aminonicotinaldehyde to form the core aminopyrimidine structure. [14]3. Reductive Amination (Leuckart–Wallach Reaction): The final step involves a reaction with N-ethylpiperazine to install the side chain, yielding Abemaciclib. Note: The synthesis of this compound would involve the use of a deuterated reagent in the final step, such as a deuterated N-ethylpiperazine, to introduce the deuterium labels at the desired positions.

The following protocol outlines a validated LC-MS/MS method for quantifying Abemaciclib in human plasma, using this compound as the internal standard (IS). [10][11][15] 1. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., this compound at 50 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B.

-

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Abemaciclib: Q1: 507.3 m/z → Q3: 393.2 m/z. [15] * This compound: Q1: 515.4 m/z → Q3: 393.2 m/z (Note: Parent ion m/z is increased by 8 Da due to deuteration).

-

4. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of Abemaciclib in unknown samples is determined from this curve.

dot

Caption: Standard workflow for sample analysis in pharmacokinetic studies.

Conclusion and Future Outlook

This compound is an indispensable tool in the clinical development and study of Abemaciclib, enabling precise and accurate pharmacokinetic measurements. While its current application is primarily as an internal standard, the underlying principles of the kinetic isotope effect it embodies are of significant interest to drug developers.

The strategic deuteration of drug candidates at sites of metabolism can slow metabolic clearance, potentially enhancing efficacy, improving safety profiles by reducing toxic metabolites, and decreasing dosing frequency. [13]Although direct therapeutic studies on this compound have not been published, the extensive CYP3A4-mediated metabolism of Abemaciclib suggests that a deuterated version designed for therapeutic use could exhibit an altered pharmacokinetic profile. Future research in this area could explore whether such modifications offer clinical advantages, continuing the trend of leveraging stable isotopes to create next-generation therapeutics.

References

- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jchr.org [jchr.org]

Abemaciclib-d8 supplier and purchasing information for labs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Abemaciclib-d8, a deuterated analog of Abemaciclib, for use in research and development settings. This document outlines reliable suppliers, purchasing details, and in-depth experimental protocols for its application, particularly in quantitative bioanalysis.

This compound: An Overview

This compound is the deuterium-labeled version of Abemaciclib.[1][2] Abemaciclib is a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), with IC50 values of 2 nM and 10 nM, respectively.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Abemaciclib in biological matrices using mass spectrometry-based methods. Its use is intended for research and analytical applications only and not for human or veterinary use.[2][3]

Sourcing and Procurement of this compound

For laboratories looking to procure this compound, several reputable suppliers offer this compound for research purposes. The following table summarizes key purchasing information from selected vendors. Please note that pricing is subject to change and may not be publicly available; direct inquiry with the supplier is recommended.

| Supplier | Product Name | Catalog Number | CAS Number | Purity | Available Quantities |

| MedChemExpress | This compound | HY-16297AS | Not Specified | >99% (Typical) | 1mg, 5mg, 10mg |

| Simson Pharma Limited | Abemaciclib D8 | Not Specified | 2088650-53-5 | High Quality | Inquire for details |

| Toronto Research Chemicals (via Sapphire Bioscience) | Desethyl-Abemaciclib-D8 | TRC-D115452 | Not Specified | Not Specified | 1mg, 5mg, 10mg, Bulk |

Experimental Protocol: Quantification of Abemaciclib in Human Serum by UHPLC-MS/MS

This section details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Abemaciclib in human serum, utilizing this compound as an internal standard.[4]

Materials and Reagents

-

Abemaciclib standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Blank human serum

Sample Preparation

-

Stock Solutions : Prepare stock solutions of Abemaciclib and this compound at a concentration of 1 mg/mL in methanol.[4]

-

Working Solutions : Prepare fresh daily working solutions for calibrators and quality control (QC) samples of 40 µg/mL Abemaciclib in a methanol-water mixture (33:67, v/v).[4]

-

Calibration and QC Samples : Perform serial dilutions of the working solutions with blank serum to achieve the desired concentrations for the calibration curve and QC samples.[4] A typical calibration range is from 20.0 to 2500 ng/mL.[4]

-

Protein Precipitation : Precipitate proteins in the serum samples. This step is followed by on-line solid-phase extraction (SPE) for sample cleanup.[4]

Chromatographic Conditions

-

UHPLC System : A system capable of two-dimensional chromatography is recommended for semi-automated sample preparation.[4]

-

Column : A biphenyl column is suitable for achieving good chromatographic separation.[4]

-

Mobile Phase : A gradient elution using a suitable mobile phase composition is employed.

-

Injection Volume : Typically 5 µL.[5]

Mass Spectrometry Conditions

-

Ionization Mode : Positive electrospray ionization (ESI).[4]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used to record two mass transitions (quantifier and qualifier) for both Abemaciclib and this compound.[4]

-

Ion Source Parameters :

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the quantification of Abemaciclib using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Abemaciclib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling guidelines, and experimental considerations for Abemaciclib-d8. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Chemical and Physical Properties

This compound is the deuterated form of Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). The incorporation of eight deuterium atoms increases its molecular weight, making it a valuable internal standard for mass spectrometry-based quantification of Abemaciclib.

Table 1: Physicochemical Properties of this compound and Abemaciclib

| Property | This compound | Abemaciclib |

| Chemical Name | N-(5-((4-Ethylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine[1] | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine |

| CAS Number | 2088650-53-5[1] | 1231929-97-7 |

| Molecular Formula | C₂₇H₂₄D₈F₂N₈[1] | C₂₇H₃₂F₂N₈ |

| Molecular Weight | 514.7 g/mol [1] | 506.61 g/mol |

| Appearance | Yellow to pale yellow solid | Not specified |

| Solubility | Soluble in DMSO[2] | Soluble in MEOH |

| Storage | 2-8°C Refrigerator, Store at -20°C[2] | 2-8°C |

Safety and Hazard Information

Hazard Identification

Based on the data for Abemaciclib, the primary hazards include:

-

Toxicity: Harmful if swallowed.

-

Reproductive Toxicity: May damage fertility or the unborn child.

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if necessary.[1] |

| Skin Contact | Wash with plenty of water.[1] |

| Eye Contact | Wash with plenty of water.[1] |

| Ingestion | Seek medical assistance for gastric lavage.[1] |

Handling and Storage

-